molecular formula C31H31FN2O3 B11620532 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one

1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one

Cat. No.: B11620532
M. Wt: 498.6 g/mol
InChI Key: DTLPAZMSUHXOIQ-UHFFFAOYSA-N
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Description

1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a dibenzo[b,e][1,4]diazepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dibenzo[b,e][1,4]diazepin core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the addition of the 3-methylbutan-1-one moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, NaBH4 for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents like dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions include the oxidized ketone, the reduced alcohol, and substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance binding affinity to these targets, while the dibenzo[b,e][1,4]diazepin core provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-2-(4-methoxyphenyl)ethanone: Shares the fluorophenyl and methoxyphenyl groups but lacks the dibenzo[b,e][1,4]diazepin core.

    1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one: Similar structure but with a different core and side chain.

Uniqueness

1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one is unique due to its combination of the dibenzo[b,e][1,4]diazepin core with the fluorophenyl and methoxyphenyl groups, which may confer specific binding properties and biological activities not seen in similar compounds .

Properties

Molecular Formula

C31H31FN2O3

Molecular Weight

498.6 g/mol

IUPAC Name

6-(4-fluorophenyl)-9-(4-methoxyphenyl)-5-(3-methylbutanoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H31FN2O3/c1-19(2)16-29(36)34-27-7-5-4-6-25(27)33-26-17-22(20-10-14-24(37-3)15-11-20)18-28(35)30(26)31(34)21-8-12-23(32)13-9-21/h4-15,19,22,31,33H,16-18H2,1-3H3

InChI Key

DTLPAZMSUHXOIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)F

Origin of Product

United States

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